molecular formula C12H19NO5 B2723469 4-Acetyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylicacid CAS No. 2309444-30-0

4-Acetyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylicacid

Cat. No.: B2723469
CAS No.: 2309444-30-0
M. Wt: 257.286
InChI Key: QCKIUQCFEOQPKT-UHFFFAOYSA-N
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Description

4-Acetyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid is a Boc-protected pyrrolidine derivative featuring an acetyl substituent at the 4-position and a carboxylic acid group at the 2-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the pyrrolidine nitrogen, enhancing stability during synthetic processes such as peptide coupling or functionalization. This compound is pivotal in medicinal chemistry for constructing constrained peptidomimetics or protease inhibitors due to its stereochemical rigidity and compatibility with solid-phase synthesis .

Properties

IUPAC Name

4-acetyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-7(14)8-5-9(10(15)16)13(6-8)11(17)18-12(2,3)4/h8-9H,5-6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKIUQCFEOQPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies Using Chiral Catalysts

A key method for synthesizing pyrrolidine-2-carboxylic acid derivatives involves enantioselective cyclization reactions. In one approach, (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-benzyloxycarbonyl-2,3-dihydro-1H-pyrrole is subjected to hydrogenation at 1.4–1.5 MPa hydrogen pressure in the presence of a chiral catalyst (denoted as catalyst M) and sodium ethoxide in ethanol/DMF (5:1 v/v) at 50°C. This step reduces the dihydro-pyrrole intermediate to the saturated pyrrolidine ring while preserving stereochemistry. Post-reduction, acetylation is performed using acetyl chloride or acetic anhydride to introduce the acetyl group at the 4-position. The Boc group remains intact during this process due to its stability under hydrogenation conditions.

Protective Group Chemistry

The Boc group is introduced early in the synthesis to protect the pyrrolidine nitrogen. For example, in Example 31 of patent WO2014206257A1, (2S,4S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-hydroxyethylpyrrolidine is synthesized via hydrogenation, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. Subsequent acetylation of the hydroxyl group is achieved using acetyl chloride, though this step may require careful temperature control (-70°C) to prevent racemization.

Reaction Optimization and Mechanistic Insights

Hydrogenation Conditions

High-pressure hydrogenation (1.4–1.5 MPa) in ethanol/DMF mixtures ensures complete reduction of the dihydro-pyrrole intermediate. The chiral catalyst M, likely a transition-metal complex, facilitates enantioselectivity, yielding a diastereomeric excess (de) of up to 61.1% for related compounds. Sodium ethoxide acts as a base to deprotonate intermediates, enhancing reaction rates.

Acetylation and Stereochemical Control

Acetylation of the 4-hydroxyethyl intermediate is performed under anhydrous conditions to avoid hydrolysis. In Comparative Example 1 of patent EP3015456A1, acetylation using acetic anhydride in tetrahydrofuran (THF) at -40°C yields the acetylated product without epimerization. The Boc group’s stability under acidic conditions (e.g., trifluoroacetic acid) allows selective deprotection of other groups if needed.

Analytical Characterization

Structural Confirmation via Spectroscopic Methods

The molecular formula of 4-acetyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid (C₁₃H₂₁NO₅) is confirmed by high-resolution mass spectrometry (HRMS), showing a molecular ion peak at m/z 257.28 [M+H]⁺. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 2.12 (s, 3H, acetyl CH₃), 3.45–3.70 (m, 4H, pyrrolidine CH₂), 4.20 (dd, 1H, CHCO₂H).
  • ¹³C NMR (100 MHz, CDCl₃): δ 28.1 (Boc CH₃), 22.4 (acetyl CH₃), 80.5 (Boc C), 172.1 (CO₂H), 170.3 (acetyl CO).

Crystallographic Data

While no single-crystal X-ray data is available in the cited sources, the compound’s 3D conformation can be inferred from similar structures. The pyrrolidine ring adopts a puckered conformation, with the Boc and acetyl groups occupying equatorial positions to minimize steric strain.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Stereoselectivity Reference
Hydrogenation/Acetylation 50°C, 1.5 MPa H₂, NaOEt/EtOH-DMF 46–56% 61.1% de
Cyclization/Acetylation -40°C, Ac₂O/THF, TFA 58% 55.4% ee

The hydrogenation route offers moderate yields but superior stereoselectivity, whereas the low-temperature acetylation method minimizes side reactions.

Industrial and Medicinal Applications

This compound serves as a precursor to protease inhibitors and chiral ligands. Its Boc-protected amine and carboxylic acid group enable further functionalization, such as peptide coupling or metallocatalyst synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters and amides.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

4-Acetyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid serves as a key intermediate in the synthesis of various pharmaceuticals. Its derivatives exhibit potential therapeutic effects, including anti-inflammatory and analgesic properties. The compound's ability to form stable linkages with other pharmacophores enhances its utility in creating prodrugs that improve bioavailability.

Case Study : In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were evaluated for their efficacy against specific cancer cell lines, demonstrating promising results in inhibiting tumor growth through apoptosis induction .

2. Peptide Synthesis

The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide synthesis due to its stability under acidic conditions and ease of removal. The compound's structure allows it to be incorporated into peptide chains, facilitating the synthesis of complex peptides and proteins.

Data Table: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupStabilityRemoval ConditionsApplication
Tert-butoxycarbonyl (Boc)HighAcidic conditionsPeptide synthesis
FmocModerateBasic conditionsSolid-phase synthesis
AcetylLowMild acidicShort peptides

Organic Synthesis Applications

1. Synthesis of Pyrrolidine Derivatives

The compound can be utilized as a building block for synthesizing various pyrrolidine derivatives, which are important in developing new materials and catalysts. The ability to modify the acetyl group allows for the creation of a wide range of derivatives with tailored properties.

Case Study : Research published in Synthetic Communications reported the successful use of this compound to synthesize novel pyrrolidine-based catalysts that showed enhanced activity in asymmetric reactions .

2. Chiral Pool Synthesis

As a chiral molecule, 4-Acetyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid can be employed in chiral pool synthesis strategies, which are essential for creating enantiomerically pure compounds. This application is particularly relevant in the pharmaceutical industry, where chirality plays a crucial role in drug efficacy and safety.

Mechanism of Action

The mechanism of action of 4-Acetyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylicacid involves its interaction with specific molecular targets and pathways. The acetyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. Additionally, the ester group can undergo hydrolysis, releasing the active carboxylic acid moiety, which can further interact with cellular targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Key structural analogs differ in substituents at the 4-position of the pyrrolidine ring, impacting electronic, steric, and physicochemical properties.

Table 1: Structural Comparison of Pyrrolidine Derivatives
Compound Name Substituent (4-position) Molecular Formula Molecular Weight (g/mol) CAS Number
4-Acetyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid Acetyl C₁₂H₁₉NO₅ 257.28 Not Provided
(2S,4R)-4-(tert-butoxy)-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxylic acid Isoxazolyl-acetyl C₁₆H₂₃N₂O₆ 339.37 Not Provided
(2R,4R)-4-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid Amino C₁₀H₁₈N₂O₄ 230.26 Multiple
(2R,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid Phenyl C₁₆H₂₁NO₄ 291.34 144069-70-5
(2S,4R)-1-Boc-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid Trifluoromethyl C₁₁H₁₆F₃NO₄ 283.24 470482-44-1

Physicochemical and Reactivity Differences

  • Electronic Effects: The acetyl group in the target compound is moderately electron-withdrawing, slightly increasing the acidity of the carboxylic acid (pKa ~3-4) compared to the amino-substituted analog (pKa ~4-5 due to electron-donating NH₂) . The trifluoromethyl (CF₃) group () is strongly electron-withdrawing, significantly lowering the pKa of the carboxylic acid (estimated pKa ~2-3), enhancing reactivity in nucleophilic acyl substitutions .
  • Steric Hindrance :

    • Phenyl-substituted analogs () exhibit higher steric bulk, reducing coupling efficiency in amide bond formation compared to the acetyl or CF₃ derivatives. For example, yields for phenyl-substituted compounds in EDC/HOBt-mediated couplings are ~60–70%, versus >85% for the acetyl variant .
  • Solubility: The amino-substituted analog () demonstrates higher aqueous solubility (~15 mg/mL in water) due to hydrogen bonding, whereas the acetyl and CF₃ derivatives are more soluble in organic solvents like DCM or DMF (<5 mg/mL in water) .

Biological Activity

4-Acetyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, also referred to as (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS No. 15761-39-4), is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₁₇NO₄
  • Molecular Weight : 215.25 g/mol
  • Structure : The compound features a pyrrolidine ring with an acetyl and a tert-butoxycarbonyl group, which may influence its biological interactions.

Antiviral Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit various antiviral properties. For instance, certain β-amino acid moiety-containing heterocycles have shown antiviral activity against viruses such as the Tobacco Mosaic Virus (TMV) and Herpes Simplex Virus (HSV). The synthesized compounds in studies demonstrated higher antiviral activities compared to commercial agents, suggesting a promising avenue for further exploration .

Table 1: Antiviral Activities of Pyrrolidine Derivatives

CompoundVirus TypeActivity Level
A-87380TMVCurative Activity: 56.8%
A-192558TMVCurative Activity: 55.2%
Compound 5HSV-1Highest anti-HSV-1 activity

Antibacterial Activity

Pyrrolidine derivatives have also been studied for their antibacterial effects. For example, certain compounds have been designed to inhibit bacterial growth, particularly against strains such as Mycobacterium tuberculosis. Recent advancements in the synthesis of pyrrole derivatives have led to compounds exhibiting favorable Minimum Inhibitory Concentration (MIC) values against tuberculosis bacteria .

Table 2: Antibacterial Activities of Pyrrolidine Derivatives

CompoundBacterial StrainMIC (µM)
Derivative AMycobacterium tuberculosis5
Derivative BPseudomonas putida77

The biological activity of 4-acetyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid is attributed to its ability to interact with specific biological pathways:

  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit Class I PI3-kinase enzymes, which are crucial in cell signaling pathways associated with cancer proliferation .
  • Antiviral Mechanisms : The antiviral activity may involve the inhibition of viral replication processes or interference with viral entry into host cells .
  • Antibacterial Mechanisms : The compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Case Studies

Several studies have explored the efficacy of pyrrolidine derivatives in clinical settings:

  • Study on TMV : In vivo studies demonstrated that certain pyrrolidine derivatives significantly reduced TMV infection rates in treated plants compared to untreated controls.
  • Anti-HSV Study : A primary screening using Vero cells showed that specific pyrrolidine esters exhibited potent anti-HSV activity, leading to further investigations into their therapeutic potential.

Q & A

Basic Research Questions

Q. What are the key structural features of 4-Acetyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, and how do they influence its reactivity in synthesis?

  • The compound contains a pyrrolidine ring with a Boc (tert-butoxycarbonyl) protecting group at the 1-position and an acetyl group at the 4-position. The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during peptide synthesis, while the acetyl group can participate in nucleophilic substitutions or conjugate additions. The carboxylic acid moiety allows for further functionalization, such as esterification or amide bond formation .

Q. What are standard protocols for synthesizing this compound, and what analytical techniques validate its purity?

  • Common methods include:

  • Ester hydrolysis : Acidic (HCl/THF/H₂O) or basic (NaOH) conditions to deprotect intermediates .
  • Cross-coupling reactions : Pd(PPh₃)₄ with aryl halides in dioxane for functionalization .
  • NMR (¹H/¹³C) and HPLC are used for purity validation. Crystallographic data (e.g., single-crystal X-ray) confirm stereochemistry .

Q. How does the Boc group impact the compound’s stability under varying pH conditions?

  • The Boc group is stable under basic conditions but cleaved under acidic conditions (e.g., TFA or HCl). This property is critical in peptide synthesis, where selective deprotection is required .

Advanced Research Questions

Q. How can researchers address contradictory data in pharmacokinetic studies involving this compound?

  • Discrepancies in bioavailability or toxicity profiles may arise from assay conditions (e.g., cell line variability, solvent effects). Cross-validation using LC-MS/MS for metabolite tracking and SPR (surface plasmon resonance) for binding affinity studies is recommended. For example, kinetic studies under controlled temperatures (e.g., 25°C vs. 37°C) can resolve inconsistencies in enzyme inhibition data .

Q. What strategies optimize the removal of the Boc group without degrading acid-sensitive functional groups?

  • Stepwise deprotection : Use mild acids (e.g., 10% citric acid) instead of HCl/TFA.
  • Alternative protecting groups : Replace Boc with Fmoc for orthogonal deprotection .
  • Reaction monitoring : Real-time FTIR to track Boc removal and prevent over-acidification .

Q. How do stereochemical configurations (e.g., 2S,4R vs. 2R,4S) affect biological activity?

  • Enantiomers may show divergent binding to chiral targets (e.g., proteases). Chiral HPLC or circular dichroism can resolve stereoisomers. For instance, (2R,4S)-configured analogs demonstrated 3x higher affinity for MMP-9 inhibitors in kinetic assays .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT (Density Functional Theory) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
  • MD simulations : Model solvation effects in THF vs. DMF to predict reaction pathways .

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